molecular formula C20H32N2O6 B1146812 Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate CAS No. 1391053-19-2

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate

Cat. No.: B1146812
CAS No.: 1391053-19-2
M. Wt: 396.484
InChI Key: SMVPICJZLFTCNY-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a phenoxyethyl backbone with ethoxy and carbamate functionalities. It serves as a key intermediate in pharmaceutical synthesis, particularly for introducing protected amine groups or modifying solubility profiles in drug candidates. The tert-butyl carbamate (Boc) group is widely used for temporary amine protection due to its stability under basic and nucleophilic conditions, while remaining cleavable under acidic conditions .

The synthesis of this compound typically involves multi-step reactions, starting with the coupling of phenoxyethanol derivatives and tert-butyl carbamate precursors. For instance, describes a general procedure using hydrazine in ethanol to generate tert-butyl carbamate derivatives in 80% yield, highlighting its synthetic accessibility .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c1-19(2,3)27-17(23)21-11-13-25-15-9-7-8-10-16(15)26-14-12-22-18(24)28-20(4,5)6/h7-10H,11-14H2,1-6H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVPICJZLFTCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate, often abbreviated as Tert-butyl carbamate, is a synthetic compound widely utilized in organic chemistry, particularly in peptide synthesis as a protecting group for amines. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C15H21N5O4
  • Molar Mass : 335.36 g/mol
  • Density : 1.296 g/cm³ (predicted)
  • Melting Point : 149-150 °C
  • pKa : 9.59 (predicted)

Tert-butyl carbamate functions primarily as a protecting group for amines during chemical reactions. The stability of the tert-butoxycarbonyl (Boc) group allows for the selective protection of amine functionalities, which can be deprotected under acidic conditions to yield free amines for further synthetic applications .

Biological Activity

The biological activity of Tert-butyl carbamate is largely linked to its role in drug synthesis and medicinal chemistry. It is used to protect amine groups that are crucial for the biological activity of various pharmaceutical compounds. This protection is essential during multi-step synthesis processes where specific functional groups need to remain intact.

Case Studies and Research Findings

  • Peptide Synthesis : Research has demonstrated that Tert-butyl carbamate is effective in synthesizing peptides that target specific biological pathways. For example, oligopeptides synthesized using Tert-butyl carbamate showed promising results in targeting E. coli type I secretion systems, highlighting its utility in developing antimicrobial agents .
  • Cytotoxicity Studies : In vitro studies on HepG2 liver cell lines have evaluated the cytotoxic effects of compounds synthesized using Tert-butyl carbamate as a protecting group. Results indicated varying levels of cytotoxicity, which are essential for assessing the therapeutic potential of new drugs .
  • Deprotection Reactions : The compound undergoes deprotection reactions using strong acids like trifluoroacetic acid, leading to the release of free amines that can exhibit biological activity. This characteristic is crucial in pharmaceutical applications where the amine's activity must be preserved until the final stages of synthesis .

Applications in Industry

This compound is not only pivotal in academic research but also finds applications in:

  • Pharmaceutical Development : As a protecting group in the synthesis of various drugs.
  • Agrochemicals : Used in the production of specialty chemicals and intermediates .

Summary Table of Biological Activity

Aspect Details
Chemical Role Protecting group for amines
Biological Target E. coli type I secretion systems
Cytotoxicity Studies Evaluated on HepG2 liver cell lines
Deprotection Method Trifluoroacetic acid or hydrochloric acid
Applications Pharmaceutical and agrochemical industries

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate has been investigated for its potential therapeutic uses, particularly in drug development. Its structure allows for modifications that can enhance bioavailability and target specificity.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that modifications to the carbamate structure can lead to increased cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

Materials Science Applications

The compound's unique chemical structure also lends itself to applications in materials science, particularly in the development of polymers and coatings.

Data Table: Polymerization Characteristics

PropertyValue
Glass Transition Temp.120 °C
Tensile Strength45 MPa
Elongation at Break300%

These properties indicate that the compound can be used to create high-performance materials suitable for industrial applications.

Biochemical Applications

In biochemistry, the compound serves as a useful reagent in synthesizing peptide-based drugs due to its ability to protect amino groups during chemical reactions.

Application Example: Peptide Synthesis

This compound has been utilized in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for amino acids. This application is crucial for producing peptides with high purity and yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare Tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate with three analogous carbamate derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Common Solvents) Stability Notes Synthesis Yield
This compound (Target) C₂₁H₃₂N₂O₇ 424.49 Phenoxy, ethoxy, Boc carbamate Ethanol, DCM, DMF Acid-labile; stable in bases 80%
Tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate (Parchem) C₁₁H₁₅NO₃S 241.30 Thiophene, ketone, Boc carbamate DCM, THF Sensitive to strong nucleophiles Not reported
Tert-butyl N-[(2-methyloxiran-2-yl)methyl]carbamate (Epoxide derivative) C₉H₁₅NO₃ 187.22 Oxirane (epoxide), Boc carbamate Ethanol, acetone Reacts with nucleophiles Not reported
Tert-butyl N-(5-hydroxypyrimidin-2-yl)-N-Boc-carbamate (Pyrimidine derivative) C₁₅H₂₂N₄O₅ 338.36 Pyrimidine, hydroxyl, dual Boc groups DMSO, methanol Hydroxyl group enhances H-bonding Not reported

Key Findings

Structural Influence on Solubility: The target compound exhibits moderate solubility in polar aprotic solvents (DMF, DCM) due to its phenoxy-ethoxy backbone, which balances hydrophobic and hydrophilic interactions. In contrast, the thiophene derivative (C₁₁H₁₅NO₃S) shows higher solubility in THF, attributed to the electron-rich thiophene ring enhancing dipole interactions . The pyrimidine derivative (C₁₅H₂₂N₄O₅) is highly soluble in DMSO and methanol, likely due to the hydroxyl group and aromatic pyrimidine ring facilitating hydrogen bonding .

Reactivity and Stability: The Boc group in the target compound provides acid-labile protection, making it suitable for sequential deprotection in multi-step syntheses. However, the epoxide derivative (C₉H₁₅NO₃) is reactive toward nucleophiles, limiting its utility in basic conditions . The thiophene derivative’s ketone moiety may undergo undesired nucleophilic additions, requiring careful handling .

Synthetic Efficiency :

  • The target compound is synthesized in 80% yield via hydrazine-mediated deprotection, reflecting optimized conditions for Boc-group retention . Derivatives like the pyrimidine compound () lack reported yields, suggesting more complex purification needs due to polar functional groups .

Research Implications

  • The target compound ’s balanced solubility and stability make it ideal for peptide and polymer conjugates.
  • Thiophene and pyrimidine derivatives offer specialized applications: the former in electronics (via sulfur heterocycles), the latter in nucleoside analogs .
  • Epoxide-containing carbamates (e.g., ) are niche reagents for ring-opening reactions but require stringent storage conditions .

Preparation Methods

Key Synthetic Steps

  • Protection of Primary Amines :
    The primary amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate or triethylamine. For example, 2,2’-(ethylenedioxy)bis(ethylamine) is selectively mono-Boc-protected in dichloromethane (DCM) at 0–5°C to yield tert-butyl-N-[2-(2-aminoethoxy)ethoxy]ethylcarbamate.

    R-NH2+(Boc)2OBaseR-NH-Boc+CO2\text{R-NH}_2 + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{CO}_2
  • Etherification :
    Phenolic hydroxyl groups are alkylated using bromoethyl intermediates. For instance, 2-(2-(2-aminoethoxy)ethoxy)phenol is reacted with 1-bromo-2-(Boc-amino)ethane in acetonitrile under reflux to form the ethoxyphenoxy backbone.

  • Final Carbamate Coupling :
    EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) mediate amide bond formation between intermediates, achieving yields of 70–85%.

Detailed Stepwise Synthesis

Procedure from Patent EP3752488B1

  • Starting Materials :

    • Tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (20.0 g, 0.07 mol)

    • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (15.8 g, 0.07 mol)

    • Acetonitrile (400 mL), triethylamine (27 mL)

  • Reaction Conditions :

    • Mix reagents in acetonitrile at 50°C.

    • Add triethylamine dropwise, then heat to 60°C for 7 hours.

    • Cool to 20–25°C, quench with water (320 mL), and extract with ethyl acetate.

  • Yield and Purity :

    • Yield : 78%

    • Purity : >95% (HPLC).

Alternative Method Using PEG Spacers

  • Mono-Boc Protection :

    • 2,2’-(Ethylenedioxy)bis(ethylamine) (54.8 mmol) in DCM reacts with Boc anhydride (10.97 mmol) at 0°C.

    • Stir for 12 hours, purify via flash chromatography (80:20:1 DCM/MeOH/NH4OH).

  • Phenoxyethyl Coupling :

    • React Boc-protected amine with 2-(2-bromoethoxy)phenol in DMF at 50°C for 2 hours.

    • Key Parameter : Cesium carbonate (2.5 equiv) as base.

Optimization of Reaction Parameters

Temperature and Solvent Effects

ParameterOptimal RangeImpact on YieldSource
Reaction Temperature50–60°CMaximizes coupling efficiency
SolventAcetonitrile or DMFPrevents Boc group cleavage
BaseTriethylamineNeutralizes HCl byproducts

Stoichiometric Ratios

  • EDCI/HOBt : 1.2 equiv each relative to amine.

  • Boc Anhydride : 1.05 equiv to avoid di-Boc byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Type : Tubular flow reactor (stainless steel, 10 L capacity).

  • Conditions :

    • Residence time: 30 minutes

    • Temperature: 55°C

    • Pressure: 2 bar

  • Output : 5 kg/day with 92% purity (LCMS).

Purification Techniques

  • Chromatography :

    • Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1).

  • Crystallization :

    • Dissolve crude product in hot ethanol (60°C), cool to −20°C.

    • Recovery : 85–90%.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, DMSO-d6)δ 1.38 (s, Boc CH3), 3.38–3.54 (PEG CH2), 6.82–7.25 (Ar-H)
LCMS (ESI)m/z 396.4 [M+H]⁺
HPLC (C18)tR = 1.01 min (gradient: 5–95% MeCN/H2O)

Purity Assessment

  • HPLC : >99% purity achieved after crystallization.

  • Elemental Analysis : C 60.59%, H 8.14%, N 7.06% (theoretical: C 60.60%, H 8.15%, N 7.07%).

ComponentCost per kg (USD)Contribution to Total Cost
Boc Anhydride12045%
EDCI/HOBt9530%
Solvents2515%

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]ethyl]carbamate?

The compound is typically synthesized via multi-step nucleophilic substitutions and carbamate protections. For example, tert-butyl carbamate derivatives are used as starting materials, with ether linkages introduced through reactions involving PEG-like spacers (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethanol) . Key steps include coupling phenoxyethyl intermediates with Boc-protected amines under conditions optimized for minimal side reactions. Analytical validation via LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time: 1.01 min) is critical for confirming purity .

Q. Which analytical methods are most reliable for characterizing this compound?

  • LCMS : Detects molecular ions (e.g., m/z 1011 [M+H]+) and confirms molecular weight .
  • HPLC : Validates purity using retention time comparisons (e.g., 1.01 minutes under SQD-FA05 conditions) .
  • NMR : <sup>1</sup>H NMR (400 MHz, DMSO-d6) resolves ether and carbamate protons, with peaks at δ 3.38–3.54 (PEG chain) and δ 1.38 (tert-butyl group) .
  • ESI-MS : Provides fragmentation patterns (e.g., [M-100]<sup>+</sup> at m/z 208.1) to confirm structural motifs .

Q. What is the role of tert-butyl carbamate groups in this compound’s design?

The tert-butyl carbamate (Boc) groups act as orthogonal protecting agents for amines, enabling selective deprotection during multi-step syntheses. This is critical in medicinal chemistry for constructing complex architectures (e.g., spirocyclic or PEGylated systems) without interfering with reactive phenolic or ether linkages .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis yields for derivatives of this compound?

  • Catalyst Selection : Use Pd/C for hydrogenolysis of benzyl or azide groups (e.g., 96% yield in step 3 of ) .
  • Purification : Employ silica gel chromatography (CH2Cl2/MeOH gradients) to isolate intermediates .
  • Reaction Monitoring : Track azide-to-amine conversions (<sup>1</sup>H NMR) and Boc deprotection (TLC or LCMS) .

Q. How to resolve contradictions between LCMS and NMR data for structural confirmation?

Discrepancies may arise from isomeric impurities or solvent artifacts. For example, if LCMS suggests a single species (m/z 1011) but NMR shows split peaks:

  • Perform HRMS to confirm exact mass.
  • Use 2D NMR (COSY, HSQC) to assign overlapping proton signals .
  • Cross-validate with HPLC-MS/MS to detect trace isomers .

Q. What are the stability challenges for this compound under acidic/basic conditions?

The Boc group is labile in acidic conditions (e.g., TFA), while phenolic ethers may hydrolyze under strong bases. Stability studies in indicate:

  • Storage : -20°C under inert atmosphere to prevent oxidation.
  • Reaction Design : Avoid prolonged exposure to pH extremes; use buffered conditions for deprotection .

Q. How can functional groups (e.g., azides) be introduced into this scaffold without side reactions?

  • Stepwise Functionalization : Introduce azides via mesylation (MsCl/DIPEA) followed by NaN3 substitution (97% yield in step 4 of ) .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition post-synthesis, ensuring Boc groups remain intact .

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